2-Hydroxybenzimidazole
Overview
Description
2-Hydroxybenzimidazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a metabolite of the neuroleptic Droperidol .
Synthesis Analysis
The synthesis of 2-Hydroxybenzimidazole involves 2-substituted benzimidazole derivative and carboxylic acid at high temperature, in the environment of hydrochloric acid . The crude product after drying is recrystallized 2-5 times using 95% ethyl alcohol .Molecular Structure Analysis
The crystal and molecular structure of 2-Hydroxybenzimidazole has been determined . The crystals are monoclinic, space group P 2 1, with a = 5.292 (2), b = 5.071 (3), c = 23.42 (1) Å, and β = 94.52 (4)°, Z = 4 .Chemical Reactions Analysis
Benzimidazoles, including 2-Hydroxybenzimidazole, have been reported to inhibit the corrosion of pure iron in 1 M HCl solutions . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms .Physical And Chemical Properties Analysis
2-Hydroxybenzimidazole has a molecular weight of 134.14 . Its melting point is greater than 300 °C . It is also capable of chelating Cu and Zn metal ions through its bidentate benzimidazole moieties .Scientific Research Applications
Corrosion Inhibition
2-Hydroxybenzimidazole (HB) has been studied for its inhibitive action against the corrosion of iron in hydrochloric acid solutions. HB, along with other benzimidazole derivatives, showed significant suppression of both cathodic and anodic processes of iron corrosion through adsorption on the iron surface. This is particularly relevant in environments where metal corrosion poses a significant challenge, such as in industrial settings (Khaled, 2003).
Electrochemical Sensing
A 2-Hydroxybenzimidazole Modified Carbon Paste Electrode (MCPE) Sensor was developed for the electrochemical determination of Adrenaline (AD) and Uric acid (UA). This sensor exhibits high sensitivity and selectivity, demonstrating the potential of 2-Hydroxybenzimidazole in biomedical sensing applications (Madhuchandra & Swamy, 2020).
Biodegradation of Pesticides
2-Hydroxybenzimidazole has been identified as a metabolite in the biodegradation process of carbendazim, a widely used fungicide. This finding is significant in environmental science, particularly in the context of bioremediation of pesticide-contaminated soils (Zhang et al., 2013), (Wang et al., 2010).
Antioxidant and Antimicrobial Properties
Studies have shown that certain 2-arylbenzimidazole derivatives exhibit potential antioxidant and antimicrobial properties. These derivatives, including those with a hydroxyl group on the benzimidazole ring, have shown notable efficacy in various in vitro assays, suggesting potential applications in pharmaceuticals and healthcare (Zhou et al., 2013).
Enzymatic Bioremediation
2-Hydroxybenzimidazole has been found to be a product in the enzymatic bioremediation process of carbendazim, suggesting its role in the detoxification of hazardous substances. This is relevant in developing strategies for environmental clean-up and pollution control (Pandey et al., 2010).
Interaction with Cell Membranes
Research involving derivatives of 5-hydroxybenzimidazole, closely related to 2-Hydroxybenzimidazole, has shown effects on erythrocyte membrane structure and morphology. This has implications for understanding the interactions of benzimidazole derivatives with biological membranes (Luneva Og et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060642 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzimidazole | |
CAS RN |
615-16-7 | |
Record name | 2-Benzimidazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.